molecular formula C16H15Cl2N3O2 B6453440 4-({1-[(3,4-dichlorophenyl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide CAS No. 2548987-11-5

4-({1-[(3,4-dichlorophenyl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide

Cat. No.: B6453440
CAS No.: 2548987-11-5
M. Wt: 352.2 g/mol
InChI Key: IUEPHHBTTWLVLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-({1-[(3,4-dichlorophenyl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. The compound features a pyridine ring substituted with a carboxamide group and an azetidine moiety linked to a dichlorophenyl group, making it a versatile molecule for chemical modifications and functional studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({1-[(3,4-dichlorophenyl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the azetidine ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.

    Attachment of the dichlorophenyl group: This step involves the reaction of the azetidine intermediate with 3,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Coupling with pyridine-2-carboxylic acid: The final step involves the coupling of the azetidine derivative with pyridine-2-carboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

4-({1-[(3,4-dichlorophenyl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dichlorophenyl moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-({1-[(3,4-dichlorophenyl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.

    Materials Science: It is explored for its potential use in the development of novel materials with specific properties.

    Biological Studies: The compound is used in biochemical assays to study its interaction with enzymes and receptors.

    Industrial Applications: It is investigated for its potential use in the synthesis of advanced materials and intermediates for various chemical processes.

Comparison with Similar Compounds

Similar Compounds

    4-({1-[(3,4-dichlorophenyl)methyl]azetidin-3-yl}oxy)pyridine-3-carboxamide: Similar structure with a different position of the carboxamide group.

    4-({1-[(3,4-dichlorophenyl)methyl]azetidin-3-yl}oxy)pyrimidine-2-carboxamide: Pyridine ring replaced with a pyrimidine ring.

    4-({1-[(3,4-dichlorophenyl)methyl]azetidin-3-yl}oxy)benzamide: Pyridine ring replaced with a benzene ring.

Uniqueness

4-({1-[(3,4-dichlorophenyl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-[1-[(3,4-dichlorophenyl)methyl]azetidin-3-yl]oxypyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2N3O2/c17-13-2-1-10(5-14(13)18)7-21-8-12(9-21)23-11-3-4-20-15(6-11)16(19)22/h1-6,12H,7-9H2,(H2,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUEPHHBTTWLVLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC(=C(C=C2)Cl)Cl)OC3=CC(=NC=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.